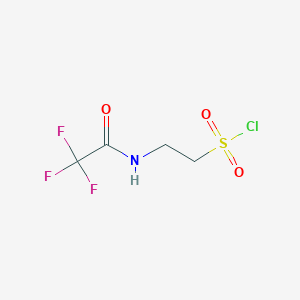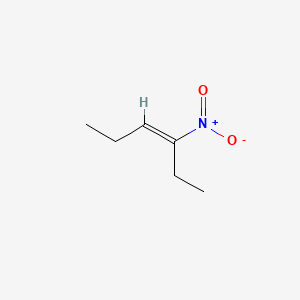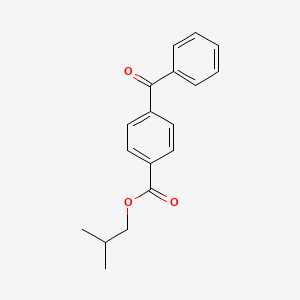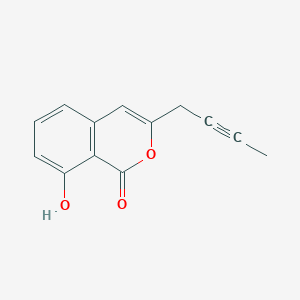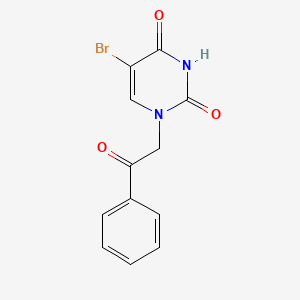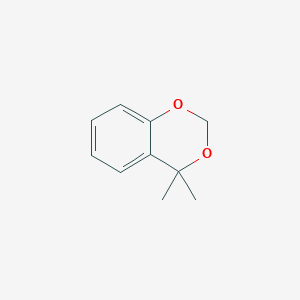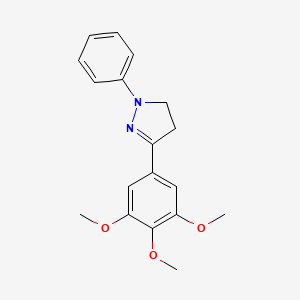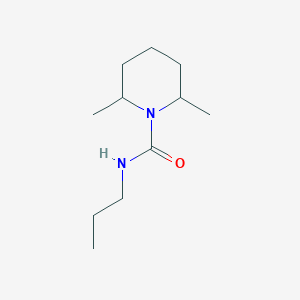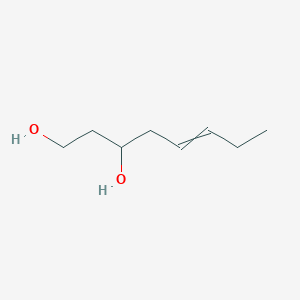
3-Nonyne, 8,8-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nonyne, 8,8-dimethoxy- is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond The structure of 3-Nonyne, 8,8-dimethoxy- includes a nonyne backbone with two methoxy groups attached to the eighth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonyne, 8,8-dimethoxy- typically involves organic chemistry techniques. One common method is the dehydrohalogenation of a 1,2-dihaloalkane. In this process, a strong base such as sodium amide (NaNH₂) or potassium hydroxide (KOH) is used to remove hydrogen halide (HX) from the dihaloalkane, resulting in the formation of a triple bond between two carbon atoms .
Industrial Production Methods
While specific industrial production methods for 3-Nonyne, 8,8-dimethoxy- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nonyne, 8,8-dimethoxy- undergoes various types of chemical reactions typical of alkynes, including:
Hydrogenation: Addition of hydrogen to the triple bond, converting it to a single bond.
Halogenation: Addition of halogens (e.g., chlorine, bromine) to the triple bond.
Hydration: Addition of water to the triple bond, forming an alcohol.
Common Reagents and Conditions
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are commonly used.
Halogenation: Halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a solvent such as carbon tetrachloride (CCl₄).
Hydration: Acidic conditions with sulfuric acid (H₂SO₄) and mercuric sulfate (HgSO₄) as catalysts.
Major Products Formed
Hydrogenation: Produces 3-nonane, 8,8-dimethoxy-.
Halogenation: Produces dihalogenated derivatives.
Hydration: Produces 3-nonanol, 8,8-dimethoxy-.
Wissenschaftliche Forschungsanwendungen
3-Nonyne, 8,8-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Nonyne, 8,8-dimethoxy- involves its reactivity due to the presence of the carbon-carbon triple bond. This bond is electron-rich and can interact with electrophiles, leading to various chemical transformations. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Nonyne: A simpler alkyne with a single triple bond and no additional functional groups.
2-Nonyne: Similar structure but with the triple bond at a different position.
3-Nonyne: Lacks the methoxy groups present in 3-Nonyne, 8,8-dimethoxy-.
Uniqueness
3-Nonyne, 8,8-dimethoxy- is unique due to the presence of the methoxy groups, which can alter its chemical properties and reactivity compared to other nonyne derivatives. These functional groups may also provide additional sites for chemical modification, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
71317-76-5 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
8,8-dimethoxynon-3-yne |
InChI |
InChI=1S/C11H20O2/c1-5-6-7-8-9-10-11(2,12-3)13-4/h5,8-10H2,1-4H3 |
InChI-Schlüssel |
FOLLXEFHXQRDRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CCCCC(C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


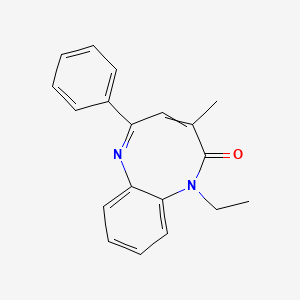
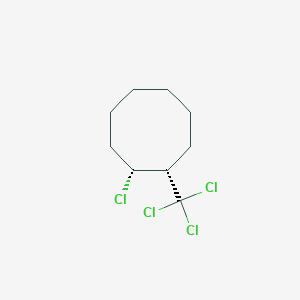
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
